molecular formula C6H5ClN2O2 B1591111 2-Chloro-3-nitroaniline CAS No. 3970-41-0

2-Chloro-3-nitroaniline

Cat. No. B1591111
CAS RN: 3970-41-0
M. Wt: 172.57 g/mol
InChI Key: CMYQDOILKQVRGN-UHFFFAOYSA-N
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Description

2-Chloro-3-nitroaniline is a chemical compound with the molecular formula C6H5ClN2O2 . It is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-nitroaniline consists of a benzene ring substituted with a chlorine atom and a nitro group. The average molecular mass is 172.569 Da . The structure of this compound can be influenced by the presence of other substituents and the conditions under which it is formed .


Physical And Chemical Properties Analysis

2-Chloro-3-nitroaniline is a solid compound . Its melting point is 95-96 °C, and its predicted boiling point is 318.2±22.0 °C. The predicted density of this compound is 1.494±0.06 g/cm3 .

Scientific Research Applications

  • Chemical Synthesis 2-Chloro-3-nitroaniline is often used as a starting material in chemical synthesis . It can react with other compounds to form a variety of different products, depending on the specific reaction conditions .

  • Dye Manufacturing Nitroanilines, including 2-Chloro-3-nitroaniline, are commonly used in the production of dyes . They can react with other compounds to form a wide range of colors .

  • Material Science In the field of material science, 2-Chloro-3-nitroaniline can be used in the growth and characterization of organic single crystals . These crystals can have a variety of applications, including in electronics and optics .

  • Production of Benzotriazoles 2-Chloro-3-nitroaniline can be used in the production of benzotriazoles . Benzotriazoles are a class of compounds with a wide range of applications, including corrosion inhibitors, ultraviolet light absorbers, and antifungal agents .

  • Second Harmonic Generation A new polymorphic form of 2-Chloro-3-nitroaniline has been found to produce second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam . This property can be useful in various fields, including optics and telecommunications .

Safety And Hazards

2-Chloro-3-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYQDOILKQVRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557542
Record name 2-Chloro-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-nitroaniline

CAS RN

3970-41-0
Record name 2-Chloro-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
MAVR da Silva, LMSS Lima, ARG Moreno… - The Journal of Chemical …, 2008 - Elsevier
… In 2-chloro-3-nitroaniline, 3-chloro-2-nitroaniline, 3-chloro-4-nitroaniline and 4-chloro-3-nitroaniline, the rotation of the nitro group is comprehended in the interval that goes from 21.1 to …
Number of citations: 19 www.sciencedirect.com
HH Hodgson, DP Dodgson - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… -thia-2 : 3-diazole from 2-chloro-3-nitroaniline by thiolation and … : 6dinitrobenzene and 2-chloro-3-nitroaniline are described. … has been synthesised by thiolation of 2-chloro-3-nitroaniline …
Number of citations: 3 pubs.rsc.org
FD Gunstone, SH Tucker - Journal of Applied Chemistry, 1952 - Wiley Online Library
… the method of Forrest & Tucker (1948 ; see also Hawkins & Tucker, 1950) was contemplated, I-chloro-2 : 6-dinitrobenzene was converted by titanous sulphate into 2-chloro3-nitroaniline …
Number of citations: 10 onlinelibrary.wiley.com
D Zhang, T Bond, Y Pan, M Li, J Luo… - … science & technology, 2022 - ACS Publications
Identifying disinfection byproducts (DBPs) with high health risk is an unresolved challenge. In this study, six members of a new class of aromatic nitrogenous DBPs─2-chloroaniline, 2-…
Number of citations: 21 pubs.acs.org
B Liedholm - Acta Chem. Scand, 1971 - actachemscand.org
… 2-Chloro-3-nitroaniline was prepared from the preceding compound by reduction with titanium(III) chloride. 12.3 g (0.0608 mol) was dissolved in 450 ml of ethanol, and 230 g of 10 % …
Number of citations: 7 actachemscand.org
Z Gan, B Hu, Q Song, Y Xu - Synthesis, 2012 - thieme-connect.com
… Surprisingly, 3-nitroaniline was mainly chlorinated at the ortho position between the amino group and the nitro group, to provide 2-chloro-3-nitroaniline (4b). It is interesting to note that …
Number of citations: 22 www.thieme-connect.com
NE Sbarbati - The Journal of Organic Chemistry, 1965 - ACS Publications
… The very low entropy for the reaction of 2-chloro-3nitroaniline can be explained by an additional effect of electrostatic repulsion in the transition state between the hydrogen atoms of the …
Number of citations: 13 pubs.acs.org
EE Ayling, JH Gorvin, LE Hinkel - Journal of the Chemical Society …, 1946 - pubs.rsc.org
… the compound obtained on deacetylation and deamination of the resulting base was identical with 2-chZwo-3-nitrodimethyZaniZine prepared by methylation of 2-chloro-3-nitroaniline (…
Number of citations: 1 pubs.rsc.org
M Sienkowska, V Benin, P Kaszynski - Tetrahedron, 2000 - Elsevier
… 2-Chloro-3-nitroaniline (9a). This compound was prepared according to the literature procedure. 2,6-Dinitrochlorobenzene (1a, 16.06 g, 80.0 mmol) was added to glacial acetic acid (…
Number of citations: 26 www.sciencedirect.com
MAVR da Silva, AIMCL Ferreira… - The Journal of Chemical …, 2009 - Elsevier
… This rotation, derived by theoretical calculations using the G3MP2B3 composite approach, is comprehended between values that goes from 21.1 to 37.2 for 2-chloro-3-nitroaniline, 3-…
Number of citations: 24 www.sciencedirect.com

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